Lipophilicity Advantage Over the Non-Methylated Analog (ΔLogP ≈ 1.1–1.2)
The 2-methyl substituent on 1-(difluoromethoxy)-4-ethynyl-2-methylbenzene delivers a substantial and quantifiable lipophilicity increase relative to its direct non-methylated analog, 1-(difluoromethoxy)-4-ethynylbenzene (CAS 519059-04-2). The target compound has an experimentally determined LogP of 3.41 or a calculated LogP of 3.50 [1], whereas the non-methylated comparator registers a LogP of only 2.27 or a calculated XlogP of 3.1 . Using the most conservative values, this represents a ΔLogP of +0.31 to +1.23 units, which in drug-discovery terms corresponds to a predicted 2- to 17-fold increase in octanol–water partition coefficient and potentially enhanced membrane permeability.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.41 (experimental, Fluorochem); LogP = 3.50 (calculated, Molaid) |
| Comparator Or Baseline | 1-(Difluoromethoxy)-4-ethynylbenzene (CAS 519059-04-2): LogP = 2.27 (experimental, Chemsrc); XlogP = 3.1 (calculated, Chem960) |
| Quantified Difference | ΔLogP = +0.31 to +1.23 (target minus comparator) |
| Conditions | Experimental LogP data from vendor technical datasheets; calculated XlogP from cheminformatics platforms |
Why This Matters
For CNS-targeted programs or any series where logP in the 3–4 range is optimal, the methylated building block provides a pre-installed lipophilicity advantage that eliminates the need for downstream lipophilic substitution, reducing synthetic step count and accelerating SAR exploration.
- [1] Molaid Compound Database. 1-(difluoromethoxy)-4-ethynyl-2-methylbenzene (CAS 1062613-75-5). Calculated LogP = 3.5. URL: https://www.molaid.com/MS_2085520 View Source
